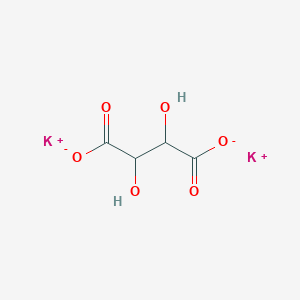

Dipotassium;2,3-dihydroxybutanedioate

Descripción general

Descripción

Dipotassium;2,3-dihydroxybutanedioate, also known as Dipotassium DL-Tartrate, is a mixture of equal amounts of dipotassium L-tartrate and dipotassium D-tartrate . It occurs as colorless to white crystals, powder, or granules .

Synthesis Analysis

Potassium tartrate is produced by the reaction of tartaric acid with potassium sodium tartrate (Rochelle Salt), and potassium sulfate . The process involves filtration, purification, precipitation, and drying .

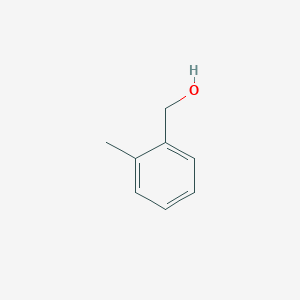

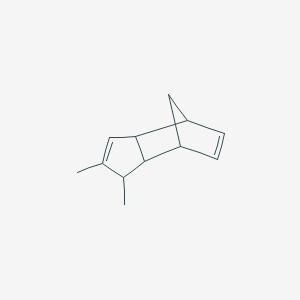

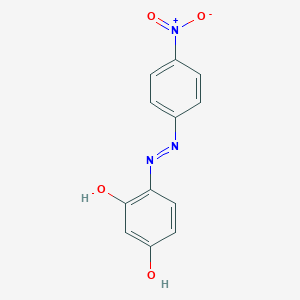

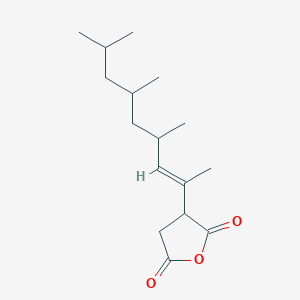

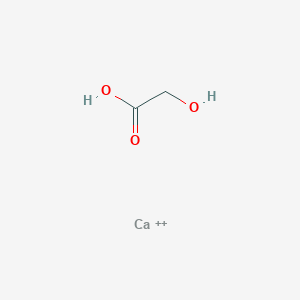

Molecular Structure Analysis

The molecular formula of this compound is C4H4K2O6 . The molecular weight is 226.27 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.27 . It occurs as colorless to white crystals, powder, or granules . It is the potassium salt of tartaric acid .

Aplicaciones Científicas De Investigación

Desacidificación en la elaboración del vino

El tartrato de potasio se utiliza para desacidificar los mostos y los vinos . Su uso está sujeto a las restricciones reglamentarias vigentes en ciertos países . Ayuda a equilibrar la acidez del vino, mejorando su sabor y estabilidad .

Aplicaciones ópticas no lineales (NLO)

Se ha descubierto que el tartrato de potasio tiene propiedades ópticas no lineales (NLO) . Se ha utilizado en el crecimiento de cristales únicos ópticos no lineales semi-orgánicos . Estos cristales tienen aplicaciones en el campo de la fotónica .

Propiedades ferroeléctricas y ópticas

Los estudios han demostrado que los compuestos de tartrato, incluido el tartrato de potasio, tienen propiedades ferroeléctricas y ópticas

Safety and Hazards

Users are advised to avoid dust formation and breathing mist, gas, or vapors of Dipotassium;2,3-dihydroxybutanedioate. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

Mecanismo De Acción

Target of Action

Potassium tartrate, also known as dipotassium 2,3-dihydroxybutanedioate, is a potassium salt of tartaric acid . It primarily targets the Voltage-gated potassium channel Kv7.3 (KCNQ3) . This channel is crucial in the regulation of neuronal excitability and plays a critical role in determining the subthreshold electrical excitability of neurons as well as the responsiveness to synaptic inputs .

Biochemical Pathways

Potassium tartrate is involved in several biochemical pathways. As a potassium salt of tartaric acid, it is part of the tartaric acid metabolic pathway . Tartaric acid is a key intermediate in several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .

Result of Action

The primary result of potassium tartrate’s action is the potential modulation of neuronal excitability and synaptic responsiveness via its interaction with the KCNQ3 channel . This could have significant effects at the molecular and cellular levels, potentially influencing nerve impulse transmission and muscle contraction.

Análisis Bioquímico

Biochemical Properties

Potassium tartarate plays a role in various biochemical reactions. It is a salt of a dicarboxylic acid, and in consequence, the negative charge is delocalized between the two oxygen atoms in each carboxylic group

Cellular Effects

It is known that potassium ions play a crucial role in maintaining cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that potassium ions can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Potassium tartarate is involved in the catabolism of ascorbic acid (Asc), where it serves as an end point . The primary pathway of tartaric acid biosynthesis in higher plants involves the precursor Asc .

Transport and Distribution

It is known that potassium ions are essential for maintaining the balance of fluids and electrolytes in the body .

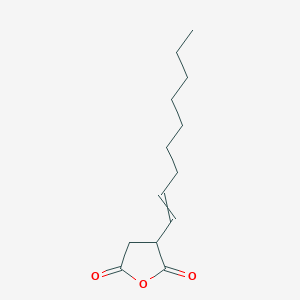

Propiedades

| { "Design of the Synthesis Pathway": "The compound Dipotassium;2,3-dihydroxybutanedioate can be synthesized through a simple reaction between two starting materials, potassium hydroxide and tartaric acid.", "Starting Materials": ["Potassium hydroxide", "Tartaric acid"], "Reaction": ["1. Dissolve 1 mole of tartaric acid in 2 moles of water", "2. Add 2 moles of potassium hydroxide to the solution", "3. Stir the mixture until all the solids dissolve", "4. Heat the mixture to 60-70°C for 1 hour", "5. Cool the mixture to room temperature", "6. Filter the solution to remove any insoluble impurities", "7. Concentrate the filtrate by evaporating the solvent", "8. Crystallize the product by cooling the solution to 0-5°C", "9. Collect the crystals by filtration and wash with cold water", "10. Dry the crystals in a vacuum oven at 60-70°C", "11. The resulting product is Dipotassium;2,3-dihydroxybutanedioate."] } | |

Número CAS |

921-53-9 |

Fórmula molecular |

C4H6KO6 |

Peso molecular |

189.18 g/mol |

Nombre IUPAC |

dipotassium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

Clave InChI |

BPHVHMBNGQRCNN-ZVGUSBNCSA-N |

SMILES isomérico |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

SMILES canónico |

C(C(C(=O)O)O)(C(=O)O)O.[K] |

| 921-53-9 147-78-4 |

|

Sinónimos |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Origen del producto |

United States |

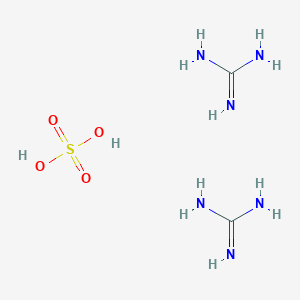

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

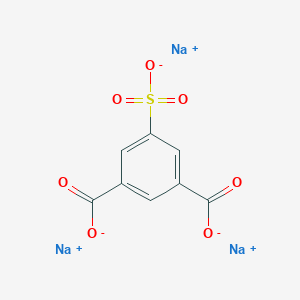

Feasible Synthetic Routes

ANone: Potassium tartarate, also known as dipotassium 2,3-dihydroxybutanedioate, has the molecular formula C4H4K2O6 and a molecular weight of 226.27 g/mol.

A: Potassium tartarate acts as a complexing agent in electroless copper plating baths, helping to control the reduction rate of cupric ions and improve bath stability. [] This is crucial for applications like printed circuit board manufacturing where uniform copper deposition is essential. []

A: Increasing the temperature during the anodization of zircaloy-2 in a 0.1 M potassium tartarate solution leads to a decrease in the rate of anodic film formation, current efficiency, differential field of formation, and ionic current density. [] Additionally, the induction period for film formation increases with rising temperature. []

A: While not directly mentioned in the provided research, potassium tartarate is listed as an ingredient in a krill snack formulation. [] Its role likely relates to its ability to influence texture, flavor, or preservation due to its applications in food processing.

A: Yes, a study demonstrated the use of potassium tartarate in conjunction with sodium potassium tartarate and 1,10-phenanthroline as masking agents to achieve lead specificity in a urease-based biosensor for detecting Pb(II) ions in milk. [] This highlights its potential in analytical chemistry applications.

A: Yes, a cyanide-free alkaline bath utilizing sodium potassium tartarate (SPT) and triethanolamine (TEA) has been successfully developed for copper electroplating. [] This formulation offers a more environmentally friendly alternative to traditional cyanide-based baths. []

A: Potassium tartarate, along with other salts like potassium citrate and potassium oxalate, has been used to study the liquid-liquid equilibrium of aqueous two-phase systems containing PPG400 (poly(propylene glycol)) and water. [] These studies help understand the partitioning behavior of different components in these systems, which has implications in separation and extraction processes. []

A: ** Research shows that soaking Rhizoctonia solani sclerotia in potassium tartarate significantly reduced colony diameter and completely inhibited sclerotia formation. [] This suggests potential antifungal properties of potassium tartarate. []

A: A formulation containing sansevieria roxburghiana extract, zinc ions, and sodium potassium tartarate has demonstrated significant corrosion inhibition efficiency (97%) for carbon steel in a chloride environment. [] This suggests potential applications in corrosion protection strategies. []

A: Yes, narcotine reacts with potassium iodate and antimony potassium tartarate to produce a distinctive color, allowing for its spectrophotometric determination. [] This method offers specificity and sensitivity in quantifying narcotine. []

A: Yes, sodium potassium tartarate has been successfully employed as a salt in three-phase partitioning (TPP) for isolating peroxidase from watermelon rinds, leading to a high enzyme activity recovery. []

A: While not directly addressed in the provided research, the title of one paper suggests the potential influence of potassium tartarate on ethanol production using Saccharomyces cerevisiae. [] Further investigation is needed to understand its specific role.

A: Research explored the use of dipotassium 2,3-dihydroxybutanedioate, along with other salts of 2,3-dihydroxybutanedioate, in aqueous two-phase systems with ethanol and propanol isomers. [] This study aimed to understand and model the phase separation behavior of these systems, which has implications in separation science. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)